4,4-diphenyl-2-[5-(phenylethynyl)furan-2-yl]-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and furan groups can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-furan oxides, while substitution reactions can produce a range of substituted benzoxazine derivatives.
Scientific Research Applications
4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: shares similarities with other benzoxazine derivatives, such as:
Uniqueness
What sets 4,4-DIPHENYL-2-[5-(2-PHENYLETHYNYL)FURAN-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE apart is its specific combination of phenyl and furan substituents, which confer unique chemical and physical properties
Properties
Molecular Formula |
C32H23NO2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4,4-diphenyl-2-[5-(2-phenylethynyl)furan-2-yl]-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C32H23NO2/c1-4-12-24(13-5-1)20-21-27-22-23-30(34-27)31-33-29-19-11-10-18-28(29)32(35-31,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-19,22-23,31,33H |
InChI Key |
VIQHRFACJJMFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(O2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.